molecular formula C11H15NO2 B8696713 6-(3-Methyl-butyl)-nicotinic acid

6-(3-Methyl-butyl)-nicotinic acid

Cat. No. B8696713
M. Wt: 193.24 g/mol
InChI Key: PREAIZHTONUPKH-UHFFFAOYSA-N
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Patent
US08288554B2

Procedure details

6-(3-Methyl-butyl)-nicotinic acid is prepared by reacting 6-chloro-nicotinic acid tert-butly ester with 3-methyl-butylmagnesium bromide under Fürstner conditions as described for Nicotinic acid 2; LC-MS: tR=0.58 min, [M+1]+=194.30.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-methyl-butylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:14])[C:7]1[CH:12]=[CH:11][C:10](Cl)=[N:9][CH:8]=1)(C)(C)C.[CH3:15][CH:16]([CH3:21])[CH2:17][CH2:18][Mg]Br.C(O)(=O)C1C=CC=NC=1>>[CH3:15][CH:16]([CH3:21])[CH2:17][CH2:18][C:10]1[CH:11]=[CH:12][C:7]([C:6]([OH:5])=[O:14])=[CH:8][N:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(C1=CN=C(C=C1)Cl)=O
Step Two
Name
3-methyl-butylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC[Mg]Br)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(CCC1=NC=C(C(=O)O)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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